6,7-dibromo-4-methoxy-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

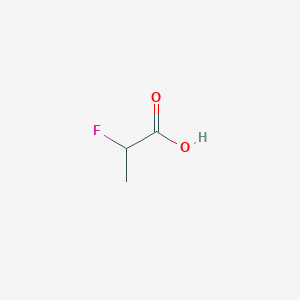

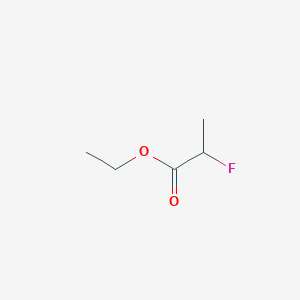

6,7-dibromo-4-methoxy-1H-indole is a chemical compound with the molecular formula C9H7Br2NO . It is a yellow solid and has a molecular weight of 304.97 g/mol .

Molecular Structure Analysis

The InChI code for 6,7-dibromo-4-methoxy-1H-indole is 1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 .Physical And Chemical Properties Analysis

6,7-dibromo-4-methoxy-1H-indole is a yellow solid . It has a molecular weight of 304.97 g/mol .Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

The synthesis of indole derivatives, including 6,7-dibromo-4-methoxy-1H-indole, is a significant area of research due to the wide range of biological activities these compounds exhibit. A comprehensive review categorizes the methodologies for indole synthesis, highlighting the diverse strategies employed to create this core structure, which is foundational in medicinal chemistry and drug development (Taber & Tirunahari, 2011).

Umpolung Strategy for Indole Functionalization

Innovations in the C2-functionalization of indole via umpolung, a technique for polarity inversion, underscore its significance in enhancing the reactivity of indole derivatives toward nucleophilic substitution. This approach is pivotal for synthesizing bioactive indole derivatives with potential pharmaceutical applications, illustrating the adaptability and utility of indole scaffolds in creating compounds with enhanced biological activity (Deka, Deb, & Baruah, 2020).

Pharmacokinetics and Hepatic Protection Roles

The pharmacokinetics of indole derivatives, including their roles in hepatic protection, are extensively studied. Indole-3-carbinol (I3C) and its derivatives, for example, show protective effects against chronic liver diseases, highlighting the therapeutic potential of indole derivatives in treating liver conditions (Wang et al., 2016).

Indole Alkaloids in Pharmacology

Plant-based indole alkaloids possess a rich spectrum of pharmacological activities. A review summarizing the pharmacological potential of these compounds emphasizes their role in discovering new lead compounds for various therapeutic applications, demonstrating the indole nucleus's significance in contributing to pharmacological activities (Omar et al., 2021).

Gut-Bacteria-Derived Indole Derivatives

The study of gut-bacteria-derived indole and its derivatives reveals their significant impact on intestinal and liver diseases. By influencing intestinal homeostasis and liver metabolism, indole derivatives from intestinal microorganisms present promising therapeutic prospects, further underlining the diverse applications of indole derivatives in addressing health issues (Li et al., 2021).

Propiedades

IUPAC Name |

6,7-dibromo-4-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQKKHLJQVITE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CN2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438346 |

Source

|

| Record name | 6,7-dibromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dibromo-4-methoxy-1H-indole | |

CAS RN |

158920-11-7 |

Source

|

| Record name | 6,7-dibromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.